An In-Depth Technical Guide to 3-(Piperidin-1-ylmethyl)benzoic Acid: Properties, Synthesis, and Pharmacological Relevance
An In-Depth Technical Guide to 3-(Piperidin-1-ylmethyl)benzoic Acid: Properties, Synthesis, and Pharmacological Relevance
Abstract: This technical guide provides a comprehensive overview of 3-(Piperidin-1-ylmethyl)benzoic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical and physical properties, present a detailed, field-proven synthesis protocol, and explore its established pharmacological role as an inhibitor of Farnesyl Pyrophosphate Synthase (FPPS). This document is designed to equip researchers, scientists, and drug development professionals with the technical accuracy and practical insights necessary to effectively work with and understand this compound.
Core Chemical Identity and Physicochemical Properties
3-(Piperidin-1-ylmethyl)benzoic acid is a bifunctional organic molecule featuring a benzoic acid moiety and a piperidine ring connected by a methylene linker. This unique architecture dictates its chemical behavior, solubility, and, most importantly, its biological activity.
Chemical Identifiers
A clear identification is paramount for regulatory compliance, procurement, and data retrieval. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 3-(piperidin-1-ylmethyl)benzoic acid | [1] |
| CAS Number | 158861-24-6 | [1][2][3] |
| Molecular Formula | C₁₃H₁₇NO₂ | [1][2][3] |
| Molecular Weight | 219.28 g/mol | [1][2] |
| Canonical SMILES | C1CCN(CC1)CC2=CC(=CC=C2)C(=O)O | [1][2] |
| ChEMBL ID | CHEMBL1496013 | [1] |
Note: The hydrochloride salt of this compound is also commercially available (CAS No: 7596-82-9) and may present different physical properties, such as melting point and solubility.[4][5]
Physicochemical Data
The compound's physicochemical properties, largely predicted through computational models, provide critical insights into its behavior in various experimental settings, from reaction solvents to biological media.
| Property | Value | Interpretation & Experimental Implication |
| Molecular Weight | 219.28 g/mol | Influences diffusion rates and stoichiometric calculations.[1][2] |
| XLogP3 | -0.8 | This computed value suggests a relatively hydrophilic character, which can influence cell permeability and formulation choices.[1] |
| H-Bond Donor Count | 1 | The carboxylic acid proton is the primary hydrogen bond donor, crucial for target binding and solubility in protic solvents.[1] |
| H-Bond Acceptor Count | 3 | The two oxygen atoms of the carboxylate and the nitrogen of the piperidine ring can accept hydrogen bonds, contributing to interactions with biological targets and solvents.[1] |
| Rotatable Bond Count | 3 | Provides conformational flexibility, allowing the molecule to adapt its shape to fit into a binding pocket.[1] |
| Topological Polar Surface Area (TPSA) | 40.5 Ų | Suggests good potential for oral bioavailability based on Lipinski's rules.[1] |
| Boiling Point | No data available | [2] |
| Storage Conditions | Inert atmosphere, room temperature | Recommended to prevent potential degradation.[2] |
Synthesis and Characterization
The synthesis of 3-(Piperidin-1-ylmethyl)benzoic acid is typically achieved via a straightforward nucleophilic substitution reaction. The following section details a representative protocol and the analytical methods used for structural confirmation and purity assessment.
Retrosynthetic Analysis and Strategy
The most logical synthetic disconnection is at the benzylic carbon-nitrogen bond. This reveals that the molecule can be readily assembled from piperidine and a suitable 3-methylbenzoic acid derivative bearing a leaving group on the methyl carbon, such as 3-(bromomethyl)benzoic acid. This is a classic Sₙ2-type N-alkylation reaction.
Caption: Retrosynthetic analysis of the target molecule.
Representative Synthesis Protocol
Objective: To synthesize 3-(Piperidin-1-ylmethyl)benzoic acid via N-alkylation of piperidine with 3-(bromomethyl)benzoic acid.
Materials:
-
3-(Bromomethyl)benzoic acid (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Reaction Setup: To a round-bottom flask under an inert nitrogen atmosphere, add 3-(bromomethyl)benzoic acid and anhydrous DMF. Stir until fully dissolved.
-
Addition of Base: Add potassium carbonate to the solution. The use of a mild inorganic base like K₂CO₃ is crucial to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction, driving the equilibrium towards the product.
-
Nucleophilic Addition: Add piperidine dropwise to the stirring suspension at room temperature. The excess piperidine (1.2 eq) helps ensure the complete consumption of the limiting electrophile.
-
Reaction Monitoring: Heat the reaction mixture to 50-60°C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Aqueous Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). The organic layers are combined.
-
Purification: Wash the combined organic layers sequentially with 1 M HCl (to remove excess piperidine), water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product Isolation: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the pure 3-(Piperidin-1-ylmethyl)benzoic acid.
Analytical Characterization Workflow
Confirmation of the final product's identity and purity is achieved through a standard battery of analytical techniques.
Caption: Standard workflow for analytical validation.
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¹H NMR Spectroscopy: This is the primary method for structural elucidation. The spectrum should show characteristic peaks for the aromatic protons (around 7.4-8.0 ppm), the benzylic methylene protons (~3.5 ppm), the piperidine ring protons (broad multiplets between 1.4-2.5 ppm), and the carboxylic acid proton (a broad singlet >10 ppm).
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 220.13.
-
HPLC: Purity is assessed using reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid, with UV detection at ~254 nm. A purity of >95% is generally required for biological assays.
Pharmacological Profile: An Inhibitor of Farnesyl Pyrophosphate Synthase
The primary documented biological activity of 3-(Piperidin-1-ylmethyl)benzoic acid is its role as an inhibitor of Farnesyl Pyrophosphate Synthase (FPPS). This enzyme is a key player in the mevalonate pathway, which is responsible for the biosynthesis of isoprenoids.
The Mevalonate Pathway and the Role of FPPS
The mevalonate pathway is a fundamental metabolic route that produces isoprenoid precursors, which are vital for the synthesis of cholesterol, steroid hormones, and non-sterol compounds. FPPS catalyzes the consecutive condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) and then with geranyl pyrophosphate (GPP) to form farnesyl pyrophosphate (FPP). FPP is a critical branch-point metabolite.
Caption: Inhibition of FPPS within the mevalonate pathway.
Structural Basis of Inhibition
The inhibitory activity of this compound has been structurally characterized. The crystal structure of human FPPS in complex with 3-(Piperidin-1-ylmethyl)benzoic acid (ligand ID: RK4) is available in the Protein Data Bank (PDB ID: 6VS9).[1] Analysis of this structure reveals that the inhibitor binds to the GPP binding site. The negatively charged carboxylate group is crucial for coordinating with three magnesium ions (Mg²⁺) in the active site, mimicking the pyrophosphate moiety of the natural substrate. The piperidine ring and the phenyl group engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket, securing its inhibitory pose.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
| Hazard Category | GHS Information | Handling Protocol |
| Acute Toxicity | H302: Harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation. | Wear protective gloves and lab coat. Avoid contact with skin. |
| Eye Irritation | H319: Causes serious eye irritation. | Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes.[2] |
| Respiratory Irritation | H335: May cause respiratory irritation. | Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[2] |
| General Precaution | P261, P305+P351+P338 | Avoid breathing dust. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
Conclusion
3-(Piperidin-1-ylmethyl)benzoic acid is more than a simple organic molecule; it is a well-characterized tool for probing a fundamental biological pathway. Its straightforward synthesis, combined with its potent and structurally defined inhibition of Farnesyl Pyrophosphate Synthase, makes it a valuable compound for researchers in oncology, bone metabolism, and infectious diseases. This guide has provided the core technical knowledge needed to synthesize, characterize, and safely handle this molecule, empowering scientists to leverage its full potential in their research and development endeavors.
References
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PubChem. 3-(Piperidin-1-ylmethyl)benzoic acid. [Link]
- Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
Appchem. 3-(Piperidin-1-ylmethyl)benzoic acid. [Link]
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- 1. 3-(Piperidin-1-ylmethyl)benzoic acid | C13H17NO2 | CID 409199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 158861-24-6|3-(Piperidin-1-ylmethyl)benzoic acid|BLD Pharm [bldpharm.com]
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